

Spectroscopic and Spectrometric Elucidation of 5-Cyclopropylthiazol-2-ol: A Technical Guide

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Compound of Interest		
Compound Name:	5-Cyclopropylthiazol-2-ol	
Cat. No.:	B15045055	Get Quote

Introduction

5-Cyclopropylthiazol-2-ol is a heterocyclic compound of interest in medicinal chemistry and materials science due to the unique structural combination of a thiazole ring, a hydroxyl group, and a cyclopropyl moiety. The thiazole ring is a common scaffold in many biologically active molecules, and the cyclopropyl group can impart unique conformational rigidity and metabolic stability. A thorough understanding of the spectroscopic properties of this molecule is paramount for its unambiguous identification, purity assessment, and for understanding its chemical behavior.

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **5-Cyclopropylthiazol-2-ol**. It also outlines detailed experimental protocols for acquiring such data, aimed at researchers, scientists, and drug development professionals.

Predicted Spectroscopic Data

While a definitive experimental dataset for **5-Cyclopropylthiazol-2-ol** is not publicly available, its spectroscopic features can be predicted based on the chemical structure and established principles of spectroscopy. These predictions serve as a benchmark for the analysis of experimentally obtained data.

Nuclear Magnetic Resonance (NMR) Spectroscopy



NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **5-Cyclopropylthiazol-2-ol**, both ¹H and ¹³C NMR are crucial for structural confirmation.

Table 1: Predicted ¹H NMR Data for **5-Cyclopropylthiazol-2-ol** (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 0.6 - 0.8	Multiplet	2H	Cyclopropyl CH2
~ 0.9 - 1.1	Multiplet	2H	Cyclopropyl CH₂
~ 1.5 - 1.7	Multiplet	1H	Cyclopropyl CH
~ 6.8	Singlet	1H	Thiazole C4-H
~ 10.0 - 12.0	Broad Singlet	1H	Thiazole OH

Table 2: Predicted ¹³C NMR Data for **5-Cyclopropylthiazol-2-ol** (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)	Assignment
~ 5 - 10	Cyclopropyl CH₂
~ 10 - 15	Cyclopropyl CH
~ 115 - 120	Thiazole C5
~ 130 - 135	Thiazole C4
~ 165 - 170	Thiazole C2 (C-OH)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for 5-Cyclopropylthiazol-2-ol



Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibration Mode
3200 - 3400	Broad, Strong	О-Н	Stretching
3000 - 3100	Medium	C-H (Aromatic/Vinyl)	Stretching
2850 - 3000	Medium	C-H (Aliphatic)	Stretching
1620 - 1680	Medium	C=N	Stretching
1500 - 1580	Medium	C=C	Stretching
1000 - 1050	Medium	C-O	Stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Table 4: Predicted Mass Spectrometry Data for 5-Cyclopropylthiazol-2-ol

m/z	lon
[M]+•	Molecular Ion
[M-C₃H₅]+	Loss of cyclopropyl group
[M-OH]+	Loss of hydroxyl group

Experimental Protocols

The following are generalized protocols for acquiring high-quality spectroscopic data for a solid organic compound like **5-Cyclopropylthiazol-2-ol**.

NMR Data Acquisition

- Sample Preparation:
 - Weigh approximately 5-10 mg of the solid sample.



- Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₀) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.
 - Tune and match the probe for the desired nuclei (¹H and ¹³C).
- ¹H NMR Acquisition:
 - Set the spectral width to approximately 15 ppm, centered around 7 ppm.
 - Use a 30-45 degree pulse angle.
 - Set the relaxation delay to 1-2 seconds.
 - Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
 - Process the data by applying a Fourier transform, phase correction, and baseline correction.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- ¹³C NMR Acquisition:
 - Set the spectral width to approximately 220 ppm, centered around 100 ppm.
 - Use a proton-decoupled pulse sequence (e.g., zgpg30).
 - Set the relaxation delay to 2-5 seconds.



- Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
- Process the data similarly to the ¹H NMR spectrum.

IR Data Acquisition (Attenuated Total Reflectance - ATR)

- Sample Preparation:
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Collect a background spectrum of the empty ATR crystal.
 - Collect the sample spectrum. The instrument will automatically subtract the background.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
 - The data is typically collected over a range of 4000-400 cm^{−1}.

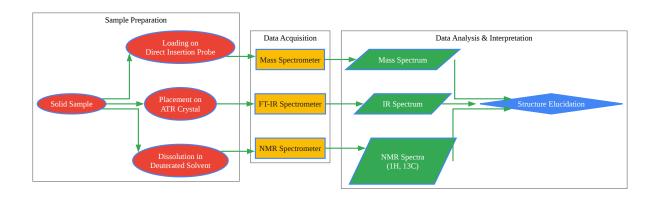
Mass Spectrometry Data Acquisition (Electron Ionization - EI)

- Sample Introduction:
 - For a volatile solid, a direct insertion probe can be used. A small amount of sample is
 placed in a capillary tube at the end of the probe.
 - The probe is inserted into the ion source, and the sample is heated to induce vaporization.
- Ionization:
 - The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV).



- This causes ionization and fragmentation of the molecules.
- Mass Analysis:
 - The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-offlight analyzer).
 - The analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection:
 - The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualizations Workflow for Spectroscopic Analysis

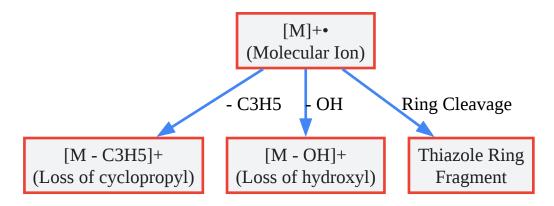


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Caption: Workflow for the spectroscopic analysis of a solid organic compound.

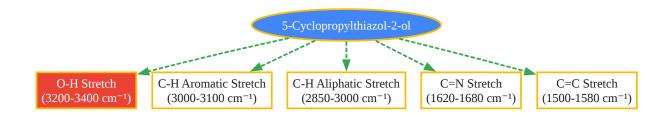
Key Fragmentation Pathways for 5-Cyclopropylthiazol-2- ol in MS



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Caption: Predicted key fragmentation pathways in mass spectrometry.

Characteristic IR Absorption Bands



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Caption: Key functional groups and their characteristic IR absorption regions.

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